ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate
Description
Ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate (hereafter referred to as the "target compound") is a synthetic small molecule with a molecular weight of 365.51 g/mol and the formula C₂₀H₃₅N₃O₃. It features a seven-membered azepane ring fused to a piperidine moiety, a carbamoyl group linked to a 1-methylcyclobutyl substituent, and an ethyl carboxylate ester (Fig. 1). The compound contains one chiral center (4S configuration) and 63 non-aromatic bonds, distinguishing it from many heterocyclic analogs .
The ethyl carboxylate group likely enhances solubility, while the 1-methylcyclobutyl group may contribute to steric effects or lipophilicity.
Properties
CAS No. |
1438242-59-1 |
|---|---|
Molecular Formula |
C20H35N3O3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate |
InChI |
InChI=1S/C20H35N3O3/c1-3-26-19(25)23-12-4-6-17(9-15-23)22-13-7-16(8-14-22)18(24)21-20(2)10-5-11-20/h16-17H,3-15H2,1-2H3,(H,21,24)/t17-/m0/s1 |
InChI Key |
AQEAWDQQWHVFAX-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)N1CCC[C@@H](CC1)N2CCC(CC2)C(=O)NC3(CCC3)C |
Canonical SMILES |
CCOC(=O)N1CCCC(CC1)N2CCC(CC2)C(=O)NC3(CCC3)C |
Origin of Product |
United States |
Biological Activity
Ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate, also known as HTL9936, is a novel compound that has garnered attention for its potential therapeutic applications, particularly as a muscarinic M1 receptor agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
HTL9936 has the molecular formula and features a complex structure comprising a piperidine ring and an azepane moiety. The compound's structure is pivotal in its interaction with muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions.
HTL9936 acts primarily as an agonist at the muscarinic M1 receptor. This receptor plays a crucial role in various physiological processes, including cognitive function and memory. The compound's ability to selectively activate this receptor without significantly affecting M2 and M3 subtypes is a key aspect of its pharmacological profile.
Table 1: Receptor Activity Profile of HTL9936
| Receptor Type | Activity | EC50 (nM) |
|---|---|---|
| M1 | Agonist | 79 |
| M2 | Weak Agonist | >1000 |
| M3 | Weak Agonist | >1000 |
| M4 | Moderate Agonist | 794 |
Biological Activity Studies
Recent studies have demonstrated HTL9936's efficacy in enhancing cognitive function in preclinical models. Notably, it has been shown to improve memory deficits associated with Alzheimer's disease by modulating cholinergic signaling pathways.
Case Study: Cognitive Enhancement in Alzheimer's Models
In a study published in Nature Communications, researchers administered HTL9936 to transgenic mice models of Alzheimer's disease. The results indicated significant improvements in memory retention and spatial navigation tasks compared to control groups.
Key Findings:
- Memory Retention: Mice treated with HTL9936 exhibited a 40% increase in memory retention scores.
- Behavioral Assessments: Enhanced performance in the Morris water maze test highlighted the compound's potential as a therapeutic agent for cognitive impairments.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of HTL9936 indicate favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 2 hours post-administration. Toxicological assessments have shown no significant adverse effects at therapeutic doses, further supporting its development as a potential treatment for cognitive disorders.
Future Directions
Ongoing research aims to refine the compound's structure to enhance selectivity and potency at the M1 receptor. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human subjects suffering from Alzheimer's disease and other cognitive impairments.
Scientific Research Applications
Pharmacological Potential
Ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate has been identified as a ligand with potential agonistic activity on G protein-coupled receptors (GPCRs). This class of receptors is crucial in many physiological processes, making compounds that target them valuable in drug development.
Case Study: GPCR Modulation
A study published in the GPCRdb indicated that this compound acts as an agonist for specific GPCRs, suggesting its utility in developing treatments for conditions influenced by these receptors, such as pain management and neurological disorders .
Medicinal Chemistry
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Research has focused on synthesizing derivatives of this compound to improve efficacy and reduce side effects.
Example: Derivative Synthesis
In a recent patent application, derivatives of this compound were explored for their potential use in treating heart failure by modulating the RXFP1 receptor pathway . The modifications aimed to increase bioavailability and therapeutic index.
Neuropharmacology
Given its piperidine structure, this compound may exhibit neuroprotective effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Studies have reported that piperidine derivatives can enhance cognitive function and protect against neuronal damage in animal models of Alzheimer's disease. This suggests that this compound may warrant further investigation in this context .
Chemical Reactions Analysis
Step 1: Azepane Ring Formation
Azepane rings are typically synthesized via cyclization reactions. For example, diamines can react with dicarbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. While the exact method for this compound is not explicitly detailed in the provided sources, related compounds (e.g., ethyl 4-piperidin-4-yl-1,4-diazepane-1-carboxylate) suggest cyclization involving nucleophilic attack of a nitrogen on a carbonyl group .
Step 2: Piperidine-Azepane Coupling
The piperidine group may be attached to the azepane via alkylation or nucleophilic substitution. For instance, a secondary amine on the azepane could react with a piperidine-derived alkyl halide or electrophile. This step may involve activation of the azepane nitrogen (e.g., via protonation or protection) to facilitate coupling .
Step 3: Carbamoyl Group Installation
The carbamoyl group is introduced by reacting a primary amine with a carbamoyl chloride or through coupling reactions (e.g., using EDC/DCC). The 1-methylcyclobutyl group is likely added via nucleophilic substitution or alkylation. For example, a cyclobutylamine derivative could react with a carbamoyl chloride in the presence of a base .
Step 4: Chiral Center Formation
The 4S configuration is critical for stereochemical purity. This may involve resolution of a racemic mixture or stereoselective synthesis (e.g., using chiral catalysts or starting materials). The cyclobutyl group’s stereochemistry (1-methylcyclobutyl) suggests a ring-opening or ring-forming step with inherent stereoselectivity .
Key Reaction Mechanisms
Research Findings and Structural Insights
-
Structural Similarity : The compound resembles ethyl 4-piperidin-4-yl-1,4-diazepane-1-carboxylate (PubChem CID: 171665746), differing primarily in the absence of a nitrogen atom in the azepane ring and the addition of the carbamoyl group .
-
Receptor Interactions : While not directly studied here, muscarinic receptor agonists with piperidine and carbamate groups (e.g., 77-LH-28-1) highlight the importance of charge-charge interactions (e.g., protonated nitrogen with aspartate residues) and hydrophobic contacts in binding .
-
Chiral Center Impact : The 4S configuration likely influences conformational stability and receptor binding, as seen in related compounds where stereocenter rearrangements affect activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
This intermediate, synthesized in , shares a piperidine core and carbamate functional group with the target compound. However, it lacks the azepane ring and 1-methylcyclobutyl group, instead featuring a tert-butyl carbamate and acetyl substituent. Its molecular weight (~256.34 g/mol) is significantly lower, reflecting simpler substituents.
(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide
Another compound from , this molecule incorporates a piperidine-acetyl group and a pyrimidine-carboxamide scaffold. While it shares the piperidine motif, its extended heterocyclic system and hydroxylpropyl-dihydroisoquinoline chain suggest divergent biological targets, possibly kinase inhibition. The target compound’s azepane and cyclobutyl groups may offer conformational flexibility and hydrophobic interactions absent in this analog .
Methodological Considerations for Compound Similarity Assessment
Computational Similarity Metrics
As highlighted in , structural similarity is often assessed using metrics like the Tanimoto coefficient or MACCS fingerprints. For the target compound:
- 1-Methylcyclobutyl vs.
Limitations of Similarity-Based Predictions
While structural analogs like those in share functional groups, their biological activities may diverge significantly. For example, the target compound’s azepane ring could enable interactions with larger protein pockets inaccessible to piperidine-based analogs .
Q & A
Q. What synthetic strategies are recommended for synthesizing ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate, given its stereochemical complexity?
- Methodological Answer : A stepwise approach is recommended:
Piperidine functionalization : Introduce the 1-methylcyclobutyl carbamoyl group via coupling reactions (e.g., carbodiimide-mediated amidation).
Azepane ring formation : Use ring-closing metathesis or intramolecular nucleophilic substitution, ensuring stereochemical control through chiral catalysts or auxiliaries.
Esterification : Ethyl ester formation via acid chloride intermediates under anhydrous conditions.
- Key Considerations : Protect reactive groups (e.g., amines) during coupling steps. Monitor stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy .
- Experimental Design : Apply statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) and minimize side products .
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- NMR Spectroscopy : Employ - COSY and NOESY to confirm spatial arrangements of substituents.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; tandem MS (MS/MS) confirms fragmentation patterns.
Q. How can computational chemistry predict the reactivity and stability of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and assess steric hindrance from the 1-methylcyclobutyl group.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological matrices.
- Software Tools : Schrödinger Suite or Gaussian for energy minimization; ICReDD’s reaction path search methods integrate computational and experimental data to refine predictions .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer :
- Cross-Validation : Re-examine computational parameters (e.g., solvent model, basis set). For example, PCM (Polarizable Continuum Model) may better approximate experimental solvent effects than gas-phase calculations.
- Experimental Replication : Repeat NMR under variable conditions (e.g., temperature, deuterated solvents) to rule out dynamic effects.
- Feedback Loops : Integrate discrepancies into iterative computational refinements, as advocated by ICReDD’s hybrid methodology .
Q. What experimental design approaches minimize variability in pharmacokinetic studies (e.g., metabolic stability assays)?
- Methodological Answer :
- DoE for In Vitro Assays : Optimize incubation parameters (e.g., pH, enzyme concentration) using factorial designs. For example:
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 7.4, 8.0 | Metabolic Half-life |
| Microsomal Protein | 0.5 mg/mL, 1 mg/mL | Intrinsic Clearance |
- Replicates : Perform triplicate measurements to account for biological variability.
- Statistical Analysis : Use ANOVA to identify significant factors; apply Tukey’s HSD test for post-hoc comparisons .
Q. How can synthetic yields be optimized while managing steric hindrance from the 1-methylcyclobutyl group?
- Methodological Answer :
- Steric Maps : Generate 3D steric occupancy plots (e.g., using MOE software) to identify spatial clashes during coupling reactions.
- Catalyst Screening : Test bulky ligands (e.g., BrettPhos) in palladium-catalyzed amidation to reduce steric interference.
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor transition states with reduced steric strain.
- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., high activity in HeLa vs. low activity in HepG2)?
- Methodological Answer :
- Mechanistic Profiling : Perform target engagement assays (e.g., thermal shift assays) to confirm binding to the intended protein.
- Pathway Analysis : Use RNA-seq or proteomics to identify cell line-specific expression of off-target proteins.
- Dose-Response Refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to rule out assay saturation artifacts.
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
